molecular formula C18H13N B14170790 Benzo[c]phenanthren-4-amine CAS No. 4176-48-1

Benzo[c]phenanthren-4-amine

Cat. No.: B14170790
CAS No.: 4176-48-1
M. Wt: 243.3 g/mol
InChI Key: LMQPVUDQAMCUKA-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-4-amine is a polycyclic aromatic amine derived from benzo[c]phenanthrene. It is a compound of interest in various scientific fields due to its unique structural properties and potential applications. The compound consists of a benzo[c]phenanthrene backbone with an amine group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]phenanthren-4-amine typically involves the functionalization of benzo[c]phenanthrene. One common method is the amination of benzo[c]phenanthrene derivatives. For example, the amination reaction of 12-methylbenzo[c]phenanthren-2-ol with diazodicarboxamide under organocatalyzed conditions has been reported . This reaction involves the use of specific catalysts and reaction conditions to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]phenanthren-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as chromic acid or potassium permanganate can be used.

    Reduction: Reducing agents like hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzo[c]phenanthren-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity and toxicity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of benzo[c]phenanthren-4-amine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to mutations and potentially carcinogenic effects. Additionally, the compound may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Benzo[c]phenanthren-4-amine can be compared with other similar polycyclic aromatic amines, such as:

    Benzo[a]pyrene: Known for its strong carcinogenic properties.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with less biological activity.

    Benzo[e]pyrene: Another polycyclic aromatic hydrocarbon with known toxic effects.

The uniqueness of this compound lies in its specific structural configuration and the position of the amine group, which influence its chemical reactivity and biological interactions.

Properties

CAS No.

4176-48-1

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[g]phenanthren-4-amine

InChI

InChI=1S/C18H13N/c19-17-7-3-6-16-15(17)11-10-13-9-8-12-4-1-2-5-14(12)18(13)16/h1-11H,19H2

InChI Key

LMQPVUDQAMCUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=CC=C4)N

Origin of Product

United States

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